CYP2E1/CYP2A6 Isozyme Selectivity vs. Broad CYP3A4/5 Inhibition by Larger 1-Substituted Imidazoles
1-(2,6-Difluorophenyl)-1H-imidazole (MW 180.15 g/mol) belongs to the low-molecular-weight subset of 1-substituted imidazoles that exclusively inhibit CYP2E1 and CYP2A6 (IC₅₀ <5 μM), whereas larger imidazoles (MW >300) preferentially target CYP3A4/5. This differential was established by Franklin and Constance (2007), who showed that none of the 14 imidazoles tested with MW >300 achieved IC₅₀ <5 μM against CYP2E1 or CYP2A6 [1]. By contrast, seven imidazoles with MW >300 exhibited IC₅₀ <0.3 μM against CYP3A4/5. The low MW of the target compound (180.15) places it firmly in the CYP2E1/CYP2A6-selective class, directly analogous to the behavior of imidazole itself (MW 68.08) and 1-methylimidazole (MW 82.11), and in contrast to clotrimazole (MW 344.8) and miconazole (MW 416.1).
| Evidence Dimension | CYP isozyme inhibitory selectivity |
|---|---|
| Target Compound Data | MW 180.15; predicted CYP2E1/CYP2A6 IC₅₀ <5 μM |
| Comparator Or Baseline | High-MW imidazoles (e.g., clotrimazole, MW 344.8; miconazole, MW 416.1): CYP3A4/5 IC₅₀ <0.3 μM; no CYP2E1/CYP2A6 inhibition <5 μM |
| Quantified Difference | Class-level orthogonal CYP selectivity: CYP2E1/CYP2A6 vs. CYP3A4/5 |
| Conditions | Human hepatic microsomal assays; 14 imidazoles tested (Franklin & Constance, 2007) |
Why This Matters
For researchers designing CYP inhibition panels or investigating drug–drug interaction potential, selecting a low-MW 1-substituted imidazole with CYP2E1/CYP2A6 bias avoids confounding from the broad CYP3A4/5 inhibition typical of larger clinical azole antifungals.
- [1] Franklin, M. R.; Constance, J. E. Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metab. Rev. 2007, 39 (2–3), 309–322. View Source
